Technical Monograph: Synthesis and Characterization of 2-(Piperazin-1-ylmethyl)-3H-quinazolin-4-one
Technical Monograph: Synthesis and Characterization of 2-(Piperazin-1-ylmethyl)-3H-quinazolin-4-one
[1][2][3][4]
Executive Summary
The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics including Idelalisib and Methaqualone.[1][2][3] The specific derivative 2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one is a critical intermediate and bioactive candidate, often utilized to enhance the solubility and pharmacokinetic profile of lipophilic drugs via the piperazine moiety.[1][2][3]
This guide details a robust, two-step synthetic pathway designed for reproducibility and scalability. Unlike generic procedures, this protocol addresses specific challenges such as bis-alkylation control and solubility management, ensuring high purity (>95%) for downstream biological evaluation.[1][2][3]
Retrosynthetic Analysis
To design an efficient synthesis, we must deconstruct the target molecule.[1][2][3] The strategic disconnection occurs at the C(sp3)-N bond between the methylene linker and the piperazine ring.[1][2][3] This implies a nucleophilic substitution pathway where the piperazine acts as the nucleophile and a 2-(chloromethyl)quinazolinone serves as the electrophile.[1][2][3]
Logical Disconnection
-
Target: 2-(Piperazin-1-ylmethyl)-3H-quinazolin-4-one[1][2][3][4]
-
Disconnection: C2-Methylene to Piperazine Nitrogen.
-
Precursors: 2-(Chloromethyl)quinazolin-4(3H)-one + Piperazine.[1][2][3][5]
-
Starting Material: Anthranilic acid (2-aminobenzoic acid) + Chloroacetyl chloride.[1][2][3]
Figure 1: Retrosynthetic breakdown illustrating the convergent strategy from anthranilic acid.
Experimental Protocols
Phase 1: Synthesis of the Electrophile (Intermediate A)
Compound: 2-(Chloromethyl)quinazolin-4(3H)-one Reaction Type: Cyclocondensation / Dehydration Critical Control: Moisture exclusion is vital to prevent hydrolysis of the acid chloride.[1][2][3]
Materials
Step-by-Step Methodology
-
Preparation: Dissolve anthranilic acid (13.7 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a drying tube.
-
Acylation: Cool the solution to 0-5°C in an ice bath. Dropwise add chloroacetyl chloride (13.5 g, 120 mmol) over 30 minutes. Why: Controlling the exotherm prevents polymerization.[3]
-
Cyclization: Once addition is complete, heat the mixture to reflux (118°C) for 3-4 hours.
-
Isolation: Cool the mixture to room temperature. Pour the reaction mass into crushed ice-water (500 mL) with vigorous stirring.
-
Purification: Filter the resulting white/off-white precipitate.[1][2][3] Wash copiously with cold water to remove acetic acid, then with cold ethanol (20 mL).[1][2][3] Dry in a vacuum oven at 50°C.
Phase 2: Nucleophilic Substitution (Target Synthesis)
Compound: 2-(Piperazin-1-ylmethyl)-3H-quinazolin-4-one Reaction Type: SN2 Nucleophilic Substitution Critical Control: Stoichiometry. You must use a large excess of piperazine to prevent the formation of the "dimer" (bis-alkylation), where one piperazine molecule reacts with two quinazolinone rings.[1][2][3]
Materials
Step-by-Step Methodology
-
Dissolution: Suspend Intermediate A (1.94 g, 10 mmol) in Acetonitrile (50 mL). Add anhydrous K₂CO₃ (2.76 g, 20 mmol).
-
Nucleophile Addition: Add Piperazine (4.3 g, 50 mmol) in one portion.
-
Reaction: Reflux the mixture (80-82°C) for 6-10 hours.
-
Work-up (Solubility Trick):
-
Extraction (Alternative): If the product does not precipitate, extract with Chloroform (3 x 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3]
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1][2][3]
Figure 2: Workflow for the nucleophilic substitution step, highlighting the critical wash step.
Characterization & Validation
To confirm the structure, you must validate the loss of the chlorine atom and the integration of the piperazine ring.[1][2][3]
Spectral Data Summary
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | C2-Methylene: Upfield shift from ~4.55 ppm (Cl-CH2) to ~3.50 ppm (N-CH2) confirms substitution.[1][2][3] | |
| 1H NMR | Piperazine: Two sets of multiplets corresponding to the piperazine ring protons.[1][2][3] | |
| 1H NMR | Amide NH: Characteristic broad singlet of the quinazolinone N3-H. | |
| MS (ESI) | Matches calculated MW of 244.[1][2][3]29. | |
| IR | 1670 cm⁻¹ | Strong C=O stretching (Amide I).[1][2][3] |
| IR | 3200-3400 cm⁻¹ | Broad NH stretching (Amide and secondary amine).[1][2][3] |
Structural Logic
The key indicator of success is the chemical shift of the methylene protons at the C2 position.[1][2][3]
-
Pre-reaction: The electron-withdrawing Chlorine deshields the protons (
4.55 ppm).[1][2][3] -
Post-reaction: The Nitrogen is less electronegative than Chlorine but more shielding due to lone pair donation, shifting the signal upfield to
~3.50 ppm.[1][2][3]
Troubleshooting & Optimization
Issue 1: Formation of Bis-Product (Dimer)[1][2][4]
-
Symptom: MS shows a peak at
~402.[1][2][3] Insoluble solid that does not dissolve in dilute acid.[1][2][3] -
Cause: Insufficient excess of piperazine.[1][2] The mono-substituted product competed with piperazine for the alkyl halide.[1][2]
-
Fix: Increase piperazine equivalents to 5.0 or 6.0.
Issue 2: Poor Solubility of Intermediate
-
Symptom: Incomplete reaction; starting material remains suspended.[1][2][3]
-
Cause: 2-(Chloromethyl)quinazolinone is highly crystalline and insoluble in cold ethanol/ACN.[1][2][3]
-
Fix: Switch solvent to DMF (Dimethylformamide) or use a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive (and often more soluble) iodide intermediate in situ.[1][2][3]
Issue 3: Product Purity
-
Cause: Oxidation of the piperazine ring or traces of iodine (if NaI was used).[1][2][3]
-
Fix: Recrystallize from Ethanol with activated charcoal.
References
-
Synthesis of Chloromethyl Intermediate: Cao, S. L., et al. "Synthesis and in vitro antitumor activity of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains."[1][2][3] European Journal of Medicinal Chemistry 40.9 (2005): 991-1001.[1][2][3]
-
Piperazine Substitution Methodology: Al-Omary, F. A. M., et al. "Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents."[1][2][3] International Journal of Pharmaceutical Research and Allied Sciences 12.4 (2023): 55-64.[1][2][3][7]
-
General Quinazolinone Reviews: Mhaske, S. B., & Argade, N. P.[1][3][4][6] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron 62.42 (2006): 9787-9826.[1][2][3] [1][2][3]
-
Anticancer Applications (EGFR/PARP): Deng, Y., et al. "Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives."[1][2][3] Journal of Agricultural and Food Chemistry (2025).[1][2][3][5] [1][2][3]
Sources
- 1. 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one | C13H16N4O | CID 135414585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)- | C13H16N4O | CID 135399236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]
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